molecular formula C20H25Cl2N B12807452 1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride CAS No. 5766-48-3

1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride

Cat. No.: B12807452
CAS No.: 5766-48-3
M. Wt: 350.3 g/mol
InChI Key: QYXJARCLQLTUPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-chloroethyl)-3-diphenylmethylpiperidine can be synthesized through a multi-step process involving the reaction of piperidine with diphenylmethanol and 2-chloroethanol. The reaction typically requires the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(2-chloroethyl)-3-diphenylmethylpiperidine may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3-diphenylmethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloroethyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, ammonia in ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-(2-chloroethyl)-3-diphenylmethylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-diphenylmethylpiperidine involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades and metabolic processes, ultimately resulting in the observed physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-3-benzylpiperidine
  • 1-(2-chloroethyl)-3-phenylpiperidine
  • 1-(2-chloroethyl)-3-methylpiperidine

Uniqueness

1-(2-chloroethyl)-3-diphenylmethylpiperidine is unique due to its diphenylmethyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

5766-48-3

Molecular Formula

C20H25Cl2N

Molecular Weight

350.3 g/mol

IUPAC Name

3-benzhydryl-1-(2-chloroethyl)piperidine;hydrochloride

InChI

InChI=1S/C20H24ClN.ClH/c21-13-15-22-14-7-12-19(16-22)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-11,19-20H,7,12-16H2;1H

InChI Key

QYXJARCLQLTUPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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